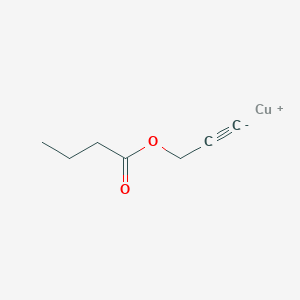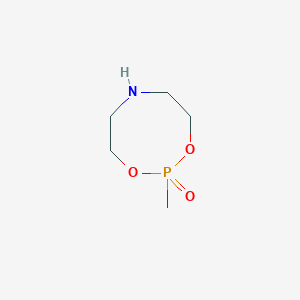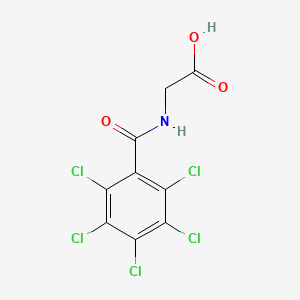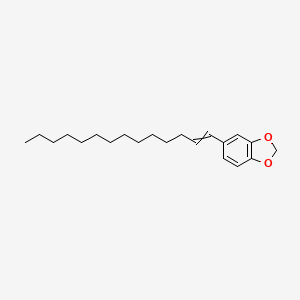![molecular formula C7H10N2O2S B14318463 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol CAS No. 112010-47-6](/img/structure/B14318463.png)
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring and an ethan-1-ol group linked through an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol typically involves the reaction of 2-(methylsulfanyl)pyrimidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
化学反应分析
Types of Reactions
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen atom, converting the ethan-1-ol group to an ethyl group.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
科学研究应用
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-{[2-(Methylsulfanyl)pyrimidin-5-yl]oxy}ethan-1-ol: Similar structure but with the methylsulfanyl group at the 5-position of the pyrimidine ring.
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
Uniqueness
2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfanyl group at the 4-position of the pyrimidine ring and the ethan-1-ol group linked through an oxygen atom provides distinct chemical properties that can be leveraged in various applications.
属性
CAS 编号 |
112010-47-6 |
|---|---|
分子式 |
C7H10N2O2S |
分子量 |
186.23 g/mol |
IUPAC 名称 |
2-(2-methylsulfanylpyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2S/c1-12-7-8-3-2-6(9-7)11-5-4-10/h2-3,10H,4-5H2,1H3 |
InChI 键 |
MOBBZOHXIRXGBH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)

![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)



